(3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS It is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane typically involves the introduction of the chloro, fluoro, and methoxy groups onto a phenyl ring, followed by the attachment of the methylsulfane group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a fluoro group.
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with different positions of the chloro and fluoro groups.
Uniqueness
(3-Chloro-4-fluoro-5-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H8ClFOS |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-7-4-5(12-2)3-6(9)8(7)10/h3-4H,1-2H3 |
InChI Key |
JBNOANLJVSZTIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)SC)Cl)F |
Origin of Product |
United States |
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